molecular formula C23H25N3O4S B2570337 4-isobutyramido-N-(2-(naphthalene-2-sulfonamido)ethyl)benzamide CAS No. 1091442-75-9

4-isobutyramido-N-(2-(naphthalene-2-sulfonamido)ethyl)benzamide

Cat. No.: B2570337
CAS No.: 1091442-75-9
M. Wt: 439.53
InChI Key: IRIBEPCGMSKHJO-UHFFFAOYSA-N
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Description

4-isobutyramido-N-(2-(naphthalene-2-sulfonamido)ethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an isobutyramido group, a naphthalene-2-sulfonamido group, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isobutyramido-N-(2-(naphthalene-2-sulfonamido)ethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-isobutyramido-N-(2-(naphthalene-2-sulfonamido)ethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for Suzuki–Miyaura coupling). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted benzamides or naphthalene derivatives.

Scientific Research Applications

4-isobutyramido-N-(2-(naphthalene-2-sulfonamido)ethyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new pharmaceuticals and agrochemicals, leveraging its diverse chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-isobutyramido-N-(2-(naphthalene-2-sulfonamido)ethyl)benzamide is unique due to its combination of functional groups, which provide a balance of flexibility and rigidity. This allows it to interact with multiple molecular targets, making it a versatile compound for various scientific applications.

Properties

IUPAC Name

4-(2-methylpropanoylamino)-N-[2-(naphthalen-2-ylsulfonylamino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c1-16(2)22(27)26-20-10-7-18(8-11-20)23(28)24-13-14-25-31(29,30)21-12-9-17-5-3-4-6-19(17)15-21/h3-12,15-16,25H,13-14H2,1-2H3,(H,24,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIBEPCGMSKHJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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